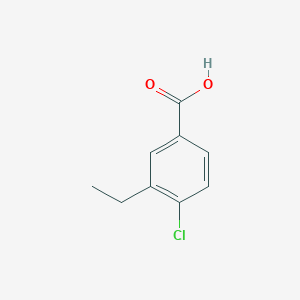

4-Chloro-3-ethylbenzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Chloro-3-ethylbenzoic acid (CEBA) is a compound that belongs to the class of organic compounds known as chloroalkanoic acids. It is a colorless solid and is soluble in water and organic solvents. CEBA has a wide range of applications in the fields of organic synthesis, pharmaceuticals, and biochemistry. It is used as a reagent in organic synthesis, as a catalyst in the synthesis of organic compounds, and as a pharmaceutical intermediate. CEBA is also used as a reagent in biochemical assays and as an inhibitor of enzymes.

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization of Complexes : 4-Chloro-3-ethylbenzoic acid has been used in the synthesis of lanthanide complexes. These complexes exhibit characteristic luminescence and thermal decomposition properties. For example, a study by Huo et al. (2016) discusses the synthesis of lanthanide 4-ethylbenzoic acid complexes, which are characterized by various analytical methods and demonstrate notable luminescent properties (Huo et al., 2016).

Building Block for Heterocyclic Synthesis : Another application is as a multireactive building block in heterocyclic oriented synthesis (HOS). This approach allows for the preparation of various nitrogenous heterocycles, which are important in current drug discovery. Křupková et al. (2013) describe the use of a related compound, 4-Chloro-2-fluoro-5-nitrobenzoic acid, in the synthesis of substituted nitrogenous heterocycles (Křupková et al., 2013).

Photodecomposition Studies : The compound is also studied in the context of photodecomposition. For instance, research by Crosby and Leitis (1969) investigates the ultraviolet irradiation of chlorobenzoic acids, including 4-chloro isomers, leading to various chemical transformations (Crosby & Leitis, 1969).

Chemical Synthesis and Reactivity : Studies on the synthesis and reactivity of similar chlorobenzoic acid derivatives also highlight the significance of this compound in chemical research. For example, Kavitha et al. (2020) synthesized 4-chloro-3-sulfamoylbenzoic acid and investigated its structural, spectroscopic, reactivity, and anti-bacterial properties (Kavitha et al., 2020).

Environmental Applications : Its applications also extend to environmental studies, such as investigating the relationship between chlorine consumption and chlorination by-products in water treatment processes, as discussed by Chang et al. (2006) (Chang et al., 2006).

Wirkmechanismus

Eigenschaften

IUPAC Name |

4-chloro-3-ethylbenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO2/c1-2-6-5-7(9(11)12)3-4-8(6)10/h3-5H,2H2,1H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLBWHXRCPBTVTL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=CC(=C1)C(=O)O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(methylsulfonyl)-N-((tetrahydrofuran-2-yl)methyl)benzo[d]thiazol-2-amine](/img/structure/B3012243.png)

![4-methyl-N'-[2-oxo-2-(2-phenyl-1H-indol-3-yl)acetyl]benzohydrazide](/img/structure/B3012245.png)

![N-(2-chlorobenzyl)-2-(2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B3012253.png)

![N-phenyl-N-propan-2-yl-2-[(4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B3012263.png)

![N-[2-(2,5-Dichlorothiophen-3-yl)ethyl]acetamide](/img/structure/B3012266.png)